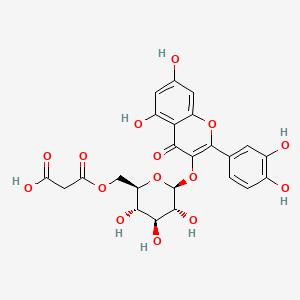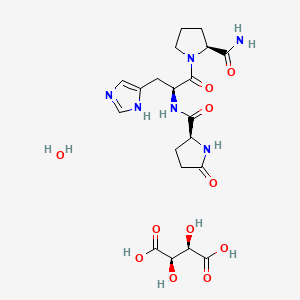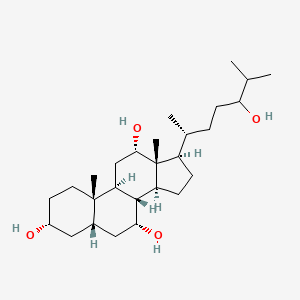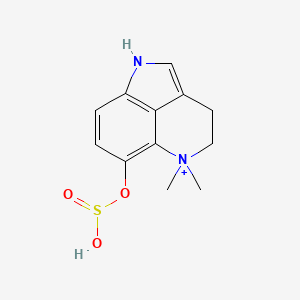
2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by their tetrahydrogenated isoquinoline structure, which is a significant feature in various chemical and biological applications .
Méthodes De Préparation
The synthesis of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol typically involves starting materials such as 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline. High yield syntheses have been described for related compounds, indicating that similar methods can be applied to this compound. The reaction conditions often involve specific reagents and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a model compound for studying the behavior of tetrahydroisoquinolines. In medicine, it has potential therapeutic applications due to its unique structure and reactivity .
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol include other tetrahydroisoquinolines such as 3-ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine and 3-ethyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine. These compounds share a similar core structure but differ in their substituents and specific reactivity. The uniqueness of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol lies in its specific ethyl and hydroxy substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
53988-65-1 |
|---|---|
Formule moléculaire |
C18H25NO5 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;propanedioic acid |
InChI |
InChI=1S/C15H21NO.C3H4O4/c1-2-15(17)8-10-16-9-7-12-5-3-4-6-13(12)14(16)11-15;4-2(5)1-3(6)7/h3-6,14,17H,2,7-11H2,1H3;1H2,(H,4,5)(H,6,7) |
Clé InChI |
MOAHCAZEGXGCDD-UHFFFAOYSA-N |
SMILES |
CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O |
SMILES canonique |
CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O |
Synonymes |
EMD 16 139 EMD 16-139 EMD 16139 EMD-16-139 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)








![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)


![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
